1-(4-Methoxy-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropane-1-sulfonyl chloride
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Overview
Description
1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride is a complex organic compound characterized by its unique structural features. This compound contains a cyclopropane ring, a sulfonyl chloride group, and a thiolane ring with a methoxy substituent. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common method includes the cyclization of a suitable precursor to form the thiolane ring, followed by the introduction of the methoxy group. The cyclopropane ring is then formed through a cyclopropanation reaction. Finally, the sulfonyl chloride group is introduced using chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Sulfonate esters or sulfonamides.
Scientific Research Applications
1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl chloride groups.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride involves its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophiles, making it a valuable tool in chemical synthesis. The compound’s reactivity is influenced by the electron-withdrawing effects of the sulfonyl chloride group and the electron-donating effects of the methoxy group .
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride: Similar in structure but contains a carbamoyl chloride group instead of a sulfonyl chloride group.
2-methoxy-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide: Contains a methoxy group and a thiolane ring but differs in the functional groups attached to the thiolane ring.
Uniqueness
1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride is unique due to the combination of its cyclopropane ring, sulfonyl chloride group, and methoxy-substituted thiolane ring. This combination imparts distinct reactivity and makes it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C8H13ClO5S2 |
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Molecular Weight |
288.8 g/mol |
IUPAC Name |
1-(4-methoxy-1,1-dioxothiolan-3-yl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO5S2/c1-14-7-5-15(10,11)4-6(7)8(2-3-8)16(9,12)13/h6-7H,2-5H2,1H3 |
InChI Key |
MEHILPYVKQRCNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1CS(=O)(=O)CC1C2(CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
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